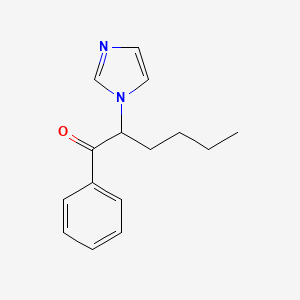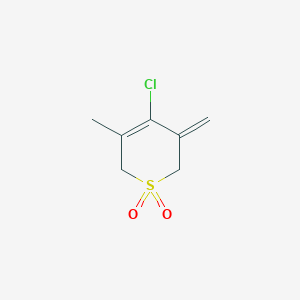![molecular formula C22H19NO B14593981 3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one CAS No. 61304-79-8](/img/structure/B14593981.png)
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl groups and a naphthalen-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used.
科学的研究の応用
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of applications.
2-Methylquinoline: A simpler derivative with similar chemical properties.
Naphthalene: The naphthalen-2-yl group in the compound is derived from naphthalene, a well-known aromatic hydrocarbon.
Uniqueness
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
特性
CAS番号 |
61304-79-8 |
|---|---|
分子式 |
C22H19NO |
分子量 |
313.4 g/mol |
IUPAC名 |
3,4-dimethyl-1-(naphthalen-2-ylmethyl)quinolin-2-one |
InChI |
InChI=1S/C22H19NO/c1-15-16(2)22(24)23(21-10-6-5-9-20(15)21)14-17-11-12-18-7-3-4-8-19(18)13-17/h3-13H,14H2,1-2H3 |
InChIキー |
AZCHWRRNNCFNSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C2=CC=CC=C12)CC3=CC4=CC=CC=C4C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)

![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)



![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)

![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
